5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical structure, which combines a fluoropyrimidine core with a piperidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorine atom can be replaced by hydrogen under reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 5-Fluoro-2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]oxypyrimidine.
Reduction: Formation of 5-Hydro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The piperidine ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol
Uniqueness
5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a fluoropyrimidine core with a piperidine ring and a methoxyphenyl group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-22-15-4-2-13(3-5-15)12-21-8-6-16(7-9-21)23-17-19-10-14(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXFBPALQGDACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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